molecular formula C23H26N6O4S2 B609878 PDD 00017273

PDD 00017273

货号: B609878
分子量: 514.6 g/mol
InChI 键: IFWUBRBMMNTBRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • PDD00017273 是一种有效的聚腺苷二磷酸核糖水解酶 (PARG) 抑制剂。其化学结构如下所示:!PDD00017273 化学结构
  • PARG 是一种参与腺苷二磷酸核糖聚合体水解的酶。PDD00017273 选择性地靶向 PARG,使其成为研究和潜在治疗应用的宝贵化合物。
  • 科学研究应用

    • PDD00017273 已在各种背景下进行研究:

        癌症研究: 它显示出作为放射增敏剂的潜力,特别是在上皮性卵巢癌研究中。

        DNA 修复机制: 通过抑制 PARG,它影响单链 DNA 断裂修复途径。

        其他领域: 需要进一步的研究来探索其在化学、生物学和医学方面的应用。

  • 作用机制

    • PDD00017273 通过抑制 PARG 发挥其作用。这种干扰会影响腺苷二磷酸核糖代谢,从而影响 DNA 修复和细胞对压力的反应。
    • 分子靶标:参与腺苷二磷酸核糖水解的 PARG 酶。
    • 途径:PDD00017273 可能影响 DNA 损伤修复途径。
  • 准备方法

    • 合成路线:PDD00017273 的合成路线涉及特定的化学反应。不幸的是,文献中没有 readily available 的详细合成途径。
    • 工业生产:由于 PDD00017273 的研究性质,关于其大规模工业生产方法的信息有限。
  • 化学反应分析

    • PDD00017273 经历各种化学反应:

        水解: PARG 抑制涉及阻止腺苷二磷酸核糖聚合体的水解。

        其他反应:

    • 常用试剂和条件:这些对于 PDD00017273 没有明确报道。
    • 主要产物:PARG 抑制的主要产物是阻止腺苷二磷酸核糖的分解。
  • 相似化合物的比较

    • PDD00017273 的独特之处在于其对 PARG 的选择性抑制。
    • 类似化合物:虽然没有提到直接类似物,但存在其他 PARG 抑制剂,例如 ADP-HPD 和 PDD00017272。

    属性

    IUPAC Name

    1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFWUBRBMMNTBRZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H26N6O4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    514.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: What is PDD00017273 and what is its mechanism of action?

    A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].

    Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?

    A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].

    Q3: How does PDD00017273's activity compare to PARP inhibitors?

    A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.

    Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?

    A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.

    Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?

    A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。